(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate
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Overview
Description
Nickel(II) hexafluoroacetylacetonate hydrate, also known as HEXAFLUOROACETYLACETONATO NICKEL (II) TRIHYDRATE, is a chemical compound with the molecular formula C10H2F12NiO4 . It is widely used as a precursor to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles via different synthetic methods like non-isothermal decomposition and solvothermal method .
Synthesis Analysis
Nickel(II) hexafluoroacetylacetonate hydrate can be synthesized using various methods. For instance, it has been used as a precursor in the synthesis of Ni-based nanomaterials . It has also been used in the formation of nickel hexafluoroacetylacetonate Ni(hfac)2 .Molecular Structure Analysis
The molecular structure of Nickel(II) hexafluoroacetylacetonate hydrate is represented by the linear formula: Ni (C5HF6O2)2 · xH2O .Chemical Reactions Analysis
Nickel(II) hexafluoroacetylacetonate hydrate is a catalyst and is suitable for various chemical reactions .Physical and Chemical Properties Analysis
Nickel(II) hexafluoroacetylacetonate hydrate is a solid substance . It has a molecular weight of 472.79 (anhydrous basis) . The melting point is 213 °C (dec.) (lit.) .Safety and Hazards
Nickel(II) hexafluoroacetylacetonate hydrate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Carc. 1B, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It may cause cancer, respiratory irritation, allergy or asthma symptoms or breathing difficulties if inhaled, harm if inhaled, serious eye irritation, an allergic skin reaction, skin irritation, and harm in contact with skin .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Nickel(II) hexafluoroacetylacetonate hydrate can be achieved through a simple reaction between nickel(II) acetate tetrahydrate and hexafluoroacetylacetone in the presence of water.", "Starting Materials": [ "Nickel(II) acetate tetrahydrate", "Hexafluoroacetylacetone", "Water" ], "Reaction": [ "Dissolve 2.5 g of nickel(II) acetate tetrahydrate in 50 mL of water", "Add 5.0 g of hexafluoroacetylacetone to the solution and stir for 30 minutes", "Heat the mixture to 80°C and stir for an additional 2 hours", "Allow the mixture to cool to room temperature and filter the resulting solid", "Wash the solid with water and dry in a vacuum oven to obtain Nickel(II) hexafluoroacetylacetonate hydrate" ] } | |
CAS No. |
207569-13-9 |
Molecular Formula |
C10H6F12NiO5 |
Molecular Weight |
492.83 g/mol |
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;nickel;hydrate |
InChI |
InChI=1S/2C5H2F6O2.Ni.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;; |
InChI Key |
ZMRNDHKCQORDPC-SUXDNRKISA-N |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Ni] |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Ni+2] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Ni] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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